

# CAS number and IUPAC name for Ethyl 3-(methylthio)benzoylformate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | Ethyl 3-(methylthio)benzoylformate |
| Cat. No.:      | B2838971                           |

[Get Quote](#)

## An In-depth Technical Guide to Ethyl 3-(methylthio)propionate

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield any publicly available data for a compound with this specific name. This suggests it may be a novel or uncharacterized compound. The following technical guide is provided for Ethyl 3-(methylthio)propionate, a structurally related and well-documented compound, to serve as an illustrative example for researchers, scientists, and drug development professionals.

## Chemical Identification

- IUPAC Name: ethyl 3-(methylsulfanyl)propanoate[1][2]
- CAS Number: 13327-56-5[1][2][3][4]

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Ethyl 3-(methylthio)propionate, a compound recognized for its applications as a flavoring agent and in fragrance formulations.[2][5] It is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like, and sulfurous odor.[2][4][5]

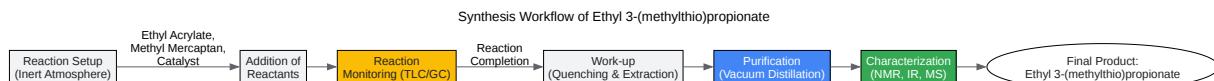
| Property          | Value                         | Source                                                                          |
|-------------------|-------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C6H12O2S                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 148.22 g/mol                  | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Boiling Point     | 197 °C (at 760 mm Hg)         | <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Density           | 1.032 g/mL (at 25 °C)         | <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Refractive Index  | n20/D 1.46                    | <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Flash Point       | 81 °C (177.8 °F) - closed cup | <a href="#">[5]</a>                                                             |
| LogP              | 1.57                          | <a href="#">[4]</a>                                                             |
| Purity (Assay)    | ≥99%                          | <a href="#">[5]</a>                                                             |

## Experimental Protocols

A prevalent method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition reaction.[\[6\]](#) This process involves the reaction of an acrylic ester, such as ethyl acrylate, with a thiolated precursor like methyl mercaptan.[\[6\]](#) The successful execution of this synthesis requires meticulous control over reaction parameters to ensure a high yield and purity of the final product.[\[6\]](#)

### Materials and Reagents:

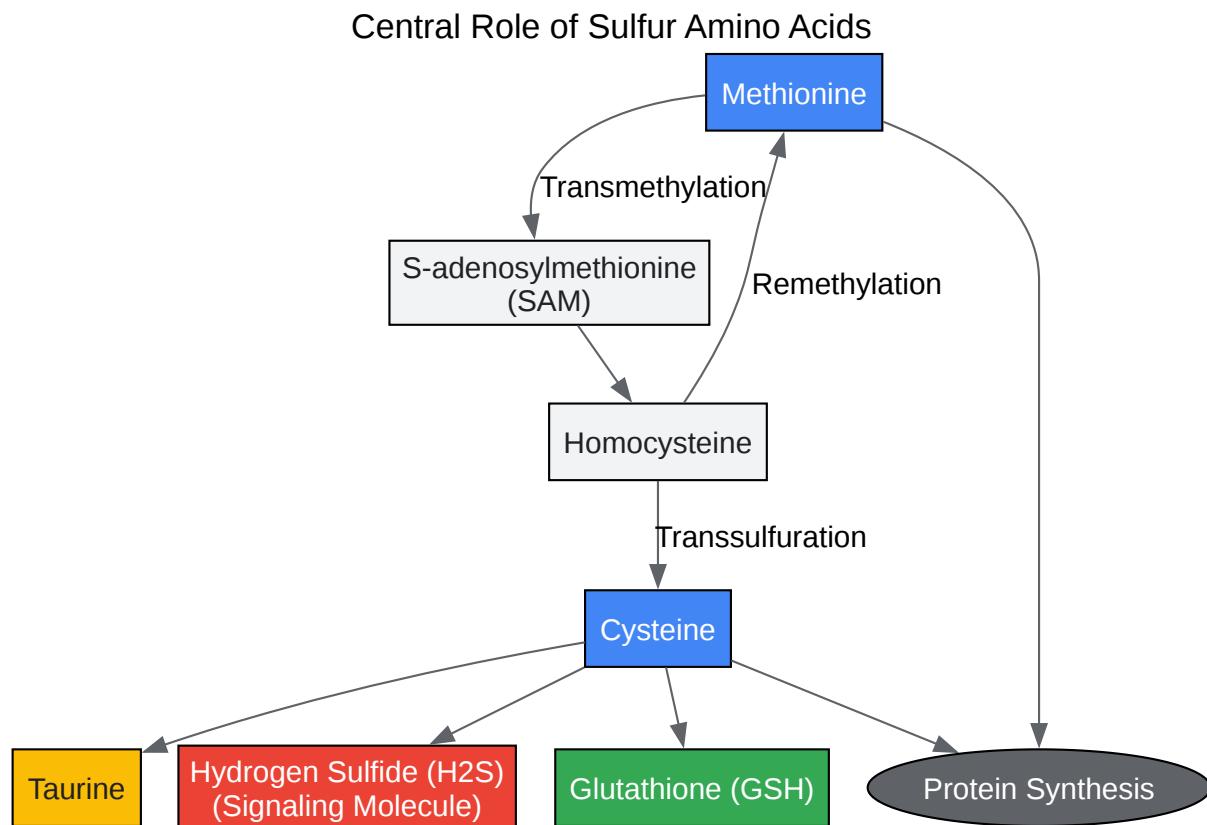
- Ethyl acrylate
- Methyl mercaptan
- Suitable catalyst (e.g., a base such as sodium methoxide)
- Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
- Inert gas (e.g., nitrogen or argon)
- Quenching agent (e.g., ammonium chloride solution)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)


- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Reaction Setup: A reaction vessel is assembled under an inert atmosphere (e.g., nitrogen) and charged with the anhydrous solvent and the catalyst. The setup is cooled to a suitable temperature, typically 0-10 °C, using an ice bath to manage the exothermic nature of the reaction.
- Addition of Reactants: Ethyl acrylate is added to the stirred solution. Subsequently, methyl mercaptan is introduced slowly to the reaction mixture. The rate of addition is carefully controlled to maintain the desired reaction temperature.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.
- Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent. The mixture is then transferred to a separatory funnel, and the organic layer is extracted using an appropriate solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
- Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.
- Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[\[2\]](#)

## Visualizations


The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl 3-(methylthio)propionate as described in the experimental protocol.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.

While specific signaling pathways for Ethyl 3-(methylthio)propionate are not documented due to its primary use in the flavor and fragrance industry, sulfur-containing molecules are integral to various biological pathways. The diagram below provides a generalized overview of the central role of sulfur-containing amino acids in cellular metabolism, from which various sulfur-containing compounds are derived.



[Click to download full resolution via product page](#)

Caption: Overview of sulfur-containing amino acid metabolism.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]

- 2. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 5. Ethyl 3-(methylthio)propionate = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for Ethyl 3-(methylthio)benzoylformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2838971#cas-number-and-iupac-name-for-ethyl-3-methylthio-benzoylformate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)